N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide
Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
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Introduction of the Chlorophenoxy Group: : The chlorophenoxy group can be introduced through nucleophilic substitution reactions. For instance, 4-chlorophenol can react with an appropriate alkylating agent to form the chlorophenoxy intermediate.
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Coupling Reactions: : The final step involves coupling the thiadiazole intermediate with the chlorophenoxy intermediate and the ethoxybenzamide moiety. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the ethoxybenzamide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
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Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology: : It exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a candidate for drug development.
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Medicine: : Research has explored its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
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Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites.
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Pathways Involved: : The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. This modulation can lead to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammatory responses.
Comparison with Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
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Similar Compounds: : Other compounds in this class include N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide and 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.
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Uniqueness: : The presence of the ethoxybenzamide moiety and the specific substitution pattern on the thiadiazole ring confer unique chemical and biological properties to this compound. These properties may include enhanced stability, solubility, and bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-24-15-5-3-4-12(10-15)17(23)20-18-22-21-16(26-18)11-25-14-8-6-13(19)7-9-14/h3-10H,2,11H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKQJUJXSIJEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365630 | |
Record name | N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6036-91-5 | |
Record name | N-{5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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